X-ray Structural Differentiation: Unusually Small N–N=P Angle vs. Isomeric C≡N–N=PPh₃
X-ray crystallographic analysis of free (N-isocyanoimino)triphenylphosphorane (C≡N–N=PPh₃) reveals an N–N=P angle of 115.2(2)° and an N–N bond order of approximately 1.5, indicating substantial C≡N–N⁻–P⁺ zwitterionic character with electronically isolated CN and P=N functional groups [1]. In contrast, the isomeric compound N≡C–N=PPh₃ (prepared via metal-catalyzed isomerization of Pinc) exhibits a significantly wider C–N=P angle of 123.0(4)° and a full C–N bond order of 2.0 [1]. The compressed angle and reduced bond order in Pinc directly correlate with its distinct reactivity profile, including its capacity to serve as an atomic carbon equivalent in single-carbon-atom doping (SCAD) reactions [2].
| Evidence Dimension | N–N=P angle (free ligand, X-ray crystallography) |
|---|---|
| Target Compound Data | 115.2(2)°; N–N bond order ≈ 1.5 |
| Comparator Or Baseline | Isomeric N≡C–N=PPh₃: C–N=P angle = 123.0(4)°; C–N bond order = 2.0 |
| Quantified Difference | Angle compressed by 7.8°; bond order reduced by ~0.5 |
| Conditions | Single-crystal X-ray diffraction at 293 K; structures refined to R = 0.042 (Pinc) and R = 0.038 (isomer) |
Why This Matters
The compressed N–N=P angle and reduced N–N bond order are unique structural signatures that govern Pinc's amphoteric reactivity, directly enabling SCAD stereocenter formation that is impossible with the isomeric form or conventional isocyanides.
- [1] Weinberger, B.; Fehlhammer, W. P. Free and Metal-Coordinated (N-Isocyanimino)triphenylphosphorane: X-ray Structures and Selected Reactions. Eur. J. Inorg. Chem. 2005, 2005 (21), 4263-4271. View Source
- [2] Generation of Stereocenters via Single-Carbon-Atom Doping Using N-Isocyanides. ChemRxiv 2024, Preprint. View Source
